molecular formula C18H20ClFN2O B5155120 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B5155120
M. Wt: 334.8 g/mol
InChI Key: ZUFBIPWYYFTKKL-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorophenylmethyl group and a 3-methoxyphenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzyl chloride and 3-methoxyaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 2-chloro-6-fluorobenzyl chloride is reacted with 3-methoxyaniline in the presence of a base to form the intermediate product. This intermediate is then subjected to cyclization with piperazine to yield the final compound.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic effects.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various receptors, enzymes, and ion channels in the body, leading to its pharmacological effects.

    Pathways Involved: The exact pathways involved depend on the specific biological activity being studied. For example, its antipsychotic effects may involve modulation of dopamine and serotonin receptors, while its antimicrobial activity may involve disruption of bacterial cell membranes.

Comparison with Similar Compounds

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other piperazine derivatives, such as 1-(2-chlorophenyl)piperazine and 1-(3-fluorophenyl)piperazine, share structural similarities but differ in their substituents and pharmacological profiles.

    Uniqueness: The presence of both 2-chloro-6-fluorophenyl and 3-methoxyphenyl groups in the compound provides a unique combination of electronic and steric effects, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c1-23-15-5-2-4-14(12-15)22-10-8-21(9-11-22)13-16-17(19)6-3-7-18(16)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFBIPWYYFTKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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